Bayleton BCF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

92459-33-1 |

|---|---|

Molecular Formula |

C33H34Cl5N7O6S |

Molecular Weight |

834.0 g/mol |

IUPAC Name |

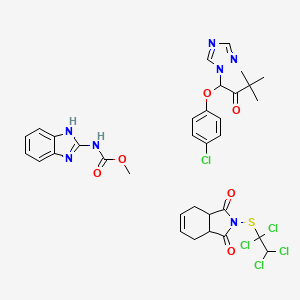

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C14H16ClN3O2.C10H9Cl4NO2S.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13) |

InChI Key |

QRLULYOZBVMKIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Historical and Developmental Context of Bayleton Triadimefon in Agrochemical Science

Introduction and Significance of Triazole Fungicides

The 1970s heralded the arrival of the triazole fungicides, a development that would profoundly impact cereal disease management and beyond. researchgate.netapsnet.org Bayer introduced the first triazole, triadimefon (B1683231) (marketed as Bayleton), in 1973. researchgate.netapsnet.org This was a breakthrough for several reasons. Triadimefon offered both curative and protectant activity, was effective at low application rates, and exhibited excellent redistribution within the plant. apsnet.org

Triazoles are highly effective against a broad spectrum of fungal diseases, particularly powdery mildews and rusts, which are significant pathogens in many crops. iastate.eduresearchgate.net Their mode of action involves the inhibition of a specific enzyme, C14-demethylase, which is crucial for the production of ergosterol (B1671047). iastate.edu Ergosterol is a vital component of fungal cell membranes, and its disruption leads to abnormal fungal growth and death. iastate.edurjptonline.org This specific, single-site mode of action was a hallmark of this new class of fungicides. apsnet.org

The introduction of triazoles like Bayleton significantly raised farmers' expectations for fungicide performance, particularly regarding their curative capabilities and systemic movement. apsnet.org The success of triadimefon was followed by the launch of other triazoles, expanding the range of available treatments and solidifying their importance in global agriculture. apsnet.orgapsnet.org

Historical Trajectories of Fungicide Application and Research Paradigms

The history of fungicide research and application reflects a continuous evolution driven by the need for greater efficacy, broader spectrums of control, and improved application methods. The early paradigm was entirely focused on protectant, multi-site fungicides like sulfur and copper. researchgate.netapsnet.org These required high application rates and frequent reapplication, as they were susceptible to being washed off by rain. apsnet.org

The mid-20th century saw a shift towards synthetic organic fungicides, which offered better performance but still operated on a protectant basis. apsnet.org During this time, research began to delve into the biochemical modes of action of these compounds. apsnet.org The major paradigm shift occurred with the advent of systemic fungicides in the 1960s and 1970s. acs.orgapsnet.org This new generation of fungicides, including the benzimidazoles and later the triazoles like Bayleton, allowed for post-infection treatment and provided longer-lasting control that was less dependent on weather conditions. apsnet.orglabelsds.com

This move towards single-site, systemic fungicides also introduced a new challenge: the development of fungicide resistance. apsnet.orgapsnet.org The high specificity of these compounds placed strong selection pressure on fungal populations, leading to the emergence of resistant strains. nih.gov Consequently, a new research paradigm focused on resistance management strategies, such as rotating fungicides with different modes of action and using tank mixes. solarchem.cn The development of Bayleton and other DMI fungicides was a pivotal moment in this history, offering powerful new tools for disease control while also highlighting the need for sustainable use practices to preserve their effectiveness for the future. apsnet.orgnzpps.org

Mechanistic Research on Bayleton S Fungicidal Action

Molecular Basis of Ergosterol (B1671047) Biosynthesis Inhibition

The fungicidal activity of triadimefon (B1683231) is primarily based on the inhibition of ergosterol biosynthesis in fungi. inchem.orgontosight.ai Ergosterol is a critical structural component of fungal cell membranes, where it modulates membrane fluidity, permeability, and the function of membrane-bound enzymes. frontiersin.orgmdpi.com Triadimefon specifically interferes with the multi-step pathway that produces ergosterol from its precursors.

The key molecular target for triadimefon is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme (also referred to as CYP51 or sterol C-14 demethylase). apsnet.orgmedkoo.commedchemexpress.comapsnet.orgmdpi.com This enzyme catalyzes the oxidative removal of the C-14 methyl group from lanosterol or eburicol, a crucial step in the conversion of these precursors into ergosterol. medchemexpress.comapsnet.orgresearchgate.net Triadimefon, as a triazole fungicide, binds to the heme iron cofactor in the active site of the 14α-demethylase enzyme. frontiersin.org This binding action competitively inhibits the enzyme, effectively halting the demethylation process. mdpi.comwho.int Consequently, the ergosterol biosynthesis pathway is blocked, preventing the formation of the final ergosterol product. medchemexpress.comagrimore.com.pk This leads to a depletion of ergosterol and a simultaneous accumulation of abnormal, methylated sterol precursors within the fungal cell. apsnet.org

Consequences of Membrane Function Disruption in Fungi

The inhibition of ergosterol synthesis and the resulting accumulation of non-functional sterol intermediates have profound and detrimental effects on the fungal cell membrane. ontosight.aiapsnet.org The altered sterol composition disrupts the physicochemical properties of the membrane, leading to a loss of its structural integrity and proper function. afren.com.auapsnet.orgagrimore.com.pk

Key consequences of this disruption include:

Increased Membrane Permeability: The absence of ergosterol and the presence of bulky 14α-methyl sterols lead to "leaky" membranes, impairing the cell's ability to maintain essential ion gradients and control the passage of substances. mdpi.com

Altered Enzyme Activity: Many enzymes are embedded within the fungal cell membrane and their activity is dependent on the specific lipid environment provided by ergosterol. The disruption of this environment can lead to their malfunction. mdpi.com

Impaired Fungal Growth and Development: The structural instability of the membrane inhibits key cellular processes such as hyphal growth and cell division. ontosight.aibayer.com DMI fungicides are often most effective during the early stages of fungal development when rapid growth necessitates a constant supply of ergosterol. bayer.com

Ultimately, the cascade of events initiated by the disruption of membrane function leads to the cessation of fungal growth and, eventually, cell death. ontosight.aiontosight.ai

Enzymatic Target Identification and Characterization

The specific enzymatic target of triadimefon and other DMI (demethylation inhibitor) fungicides has been definitively identified as sterol 14α-demethylase (CYP51). frontiersin.orgapsnet.orgmedkoo.comapsnet.org This enzyme is a member of the large and diverse cytochrome P450 superfamily of monooxygenases. frontiersin.orgapsnet.org In fungi, the CYP51 enzyme is essential for the biosynthesis of ergosterol, which is required to maintain the integrity of the cell membrane. frontiersin.orgapsnet.org

The characterization of this enzyme has been crucial for understanding both the action of triadimefon and the mechanisms of fungal resistance. The gene encoding this enzyme is known as Cyp51. apsnet.org Research has shown that resistance to triadimefon in some fungal pathogens, such as Puccinia striiformis f. sp. tritici (the cause of wheat stripe rust), can be linked to specific mutations in the Cyp51 gene. For instance, a point mutation leading to an amino acid substitution, such as Y134F (a change from tyrosine to phenylalanine at position 134), has been detected in triadimefon-resistant isolates. apsnet.org This alteration in the enzyme's structure can reduce its binding affinity for the fungicide, thereby diminishing its inhibitory effect.

Table 1: Enzymatic Target of Triadimefon

| Enzyme | Gene | Function | Role in Fungicidal Action |

|---|

Cellular and Subcellular Responses to Triadimefon Exposure in Pathogens

Fungal pathogens exhibit a range of cellular and subcellular responses upon exposure to triadimefon. The primary response is the disruption of membrane synthesis, as detailed above, leading to observable morphological changes. Fungal hyphae may appear stunted, swollen, or excessively branched, reflecting the inability to maintain normal, polarized growth due to faulty membrane construction.

At the subcellular level, studies have investigated the distribution of triadimefon within plant and fungal cells. Research on rice plants indicated that triadimefon moves through both the apoplast (cell walls and intercellular spaces) and the symplast (interconnected cytoplasm). researchgate.net Within the cell, triadimefon was found to be more concentrated in the soluble components (cytosol) compared to the cell wall or organelles. researchgate.net

Furthermore, fungal pathogens can activate defense mechanisms in response to fungicide exposure. A common response is the upregulation and overexpression of genes encoding membrane transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families. journal-of-agroalimentary.ro These transporters function as efflux pumps, actively expelling the fungicide from the fungal cell. This is a significant mechanism of acquired resistance, as it reduces the intracellular concentration of triadimefon, allowing the target enzyme, CYP51, to function. journal-of-agroalimentary.ro Studies in Cochliobolus sativus have demonstrated the increased expression of genes like cytb, MFS, and ABC1 following treatment with triadimefon. journal-of-agroalimentary.ro

Table 2: Summary of Cellular and Subcellular Responses to Triadimefon

| Response Category | Specific Effect | Reference |

|---|---|---|

| Morphological | Inhibition of hyphal growth, abnormal cell shape | bayer.com |

| Subcellular Distribution | Concentrated in the soluble components (cytosol) of the cell | researchgate.net |

| Genetic/Resistance | Overexpression of efflux pump genes (ABC and MFS transporters) | journal-of-agroalimentary.ro |

| Biochemical | Accumulation of lipid bodies and abnormal sterols | apsnet.org |

Fungal Pathogen Resistance Dynamics to Bayleton

Epidemiology and Prevalence of Resistance Development

The development of resistance to triadimefon (B1683231) in fungal pathogens is not a uniform phenomenon. Its prevalence and the speed at which it emerges are influenced by a combination of factors including the specific pathogen, the host crop, and regional agricultural practices.

In China, for instance, triadimefon has been a cornerstone for controlling wheat stripe rust, caused by Puccinia striiformis f. sp. tritici (Pst), for nearly four decades. apsnet.org A 2021 study assessing the sensitivity of 446 Pst isolates from across the country found that while the majority remained sensitive, approximately 6.79% had developed varying degrees of resistance. apsnet.orgnih.gov The distribution of these less sensitive isolates was not random, with a higher prevalence in the winter-increasing and northwest oversummering areas of Pst, while more sensitive isolates were found in the southwest oversummering areas and the epidemic regions of Xinjiang and Tibet. apsnet.orgapsnet.orgnih.gov

Similarly, resistance in Podosphaera xanthii, the causal agent of cucurbit powdery mildew, has been documented in New York. The frequency of triadimefon-resistant strains in pumpkin fields varied significantly from year to year, ranging from 3% to 80% before treatment between 1993 and 1996. apsnet.org In 1993, the frequency of resistant strains surged from 3% to 71% just 20 days after the initial fungicide application. apsnet.org By 1995, with a pre-treatment resistance frequency of 80%, triadimefon was rendered ineffective. apsnet.org

The emergence of resistance is often linked to the intensity of fungicide use. frac.info Regions with high disease pressure, which necessitates more frequent fungicide applications, tend to be "hot spots" for resistance development. frac.info The repeated application of single-site fungicides like triadimefon creates a strong selection pressure, favoring the survival and proliferation of naturally occurring resistant individuals within the fungal population. mdpi.comapparentag.com.au

Genetic and Genomic Mechanisms of Resistance

The ability of fungal pathogens to resist the effects of Bayleton is rooted in specific genetic and genomic changes. These alterations primarily involve modifications of the fungicide's target site, increased expression of the target gene, or enhanced efflux of the fungicide from the fungal cell. nih.govfrontiersin.org

Point Mutations and Allelic Variations Conferring Resistance

The primary mechanism of action for triadimefon and other demethylation inhibitor (DMI) fungicides is the inhibition of the 14α-demethylase enzyme (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. apsnet.org Resistance frequently arises from point mutations in the CYP51 gene, which alter the enzyme's structure and reduce its affinity for the fungicide.

A key mutation identified in triadimefon-resistant isolates of Puccinia striiformis f. sp. tritici is the Y134F substitution, a change from tyrosine to phenylalanine at codon 134 of the CYP51 gene. apsnet.orgapsnet.orgresearchgate.net This specific mutation has been detected in resistant Pst populations in both China and New Zealand. researchgate.net While in some cases this mutation had a low impact on sensitivity to other DMIs, it has been shown to confer significant resistance to triadimefon. frontiersin.orgresearchgate.net In Blumeria graminis f. sp. hordei and Blumeria graminis f. sp. tritici, the Y136F mutation in the CYP51 gene is associated with triadimefon resistance. nih.govfrontiersin.org Further research has identified additional mutations, such as K147Q in combination with Y136F in highly resistant B. graminis f. sp. hordei isolates. nih.govfrontiersin.org

It is important to note that a single nucleotide change can be sufficient to reduce sensitivity, and the accumulation of multiple mutations can lead to higher levels of resistance. frontiersin.org

Gene Expression Alterations and Efflux Pump Involvement

Beyond target site mutations, fungal pathogens can also develop resistance by altering the expression of specific genes. Overexpression of the CYP51 gene, leading to an increased production of the target enzyme, is another documented mechanism of resistance to DMI fungicides. apsnet.orgnih.govfrontiersin.org

Additionally, the overexpression of genes encoding efflux pumps plays a significant role. These transport proteins, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively pump fungicides out of the fungal cell, preventing them from reaching their target. journal-of-agroalimentary.ronih.gov

In Cochliobolus sativus, the fungus responsible for spot blotch of barley, exposure to triadimefon has been shown to induce the expression of genes associated with fungicide resistance. journal-of-agroalimentary.ro Studies have demonstrated a significant increase in the expression of cytb (cytochrome b), MFS, ABC1, and ABC2 genes following triadimefon treatment. journal-of-agroalimentary.ro Notably, the expression of the MFS transporter gene increased up to 6.11-fold in a virulent pathotype. 111.68.103111.68.103 Similarly, cytb gene expression saw a 7.69-fold increase in the virulent pathotype 48 hours after treatment. biotechrep.ir These findings suggest that the activation of these genes is a key component of the resistance mechanism in C. sativus. journal-of-agroalimentary.ro111.68.103111.68.103

Cross-Resistance and Multi-Drug Resistance Phenotypes

The development of resistance to triadimefon can have broader implications, often leading to cross-resistance with other fungicides that have a similar mode of action. frac.info This occurs because the same genetic mutation that confers resistance to triadimefon can also reduce the efficacy of other DMI fungicides. frac.info

Positive cross-resistance has been observed between triadimefon and other triazole fungicides like tebuconazole (B1682727) and hexaconazole (B1673136) in Puccinia striiformis f. sp. tritici. apsnet.orgapsnet.orgnih.gov However, this cross-resistance does not typically extend to fungicides with different modes of action, such as pyraclostrobin (B128455) or flubeneteram. apsnet.orgapsnet.orgresearchgate.net In Uncinula necator, the cause of grapevine powdery mildew, isolates resistant to triadimenol (B1683232) (the active form of triadimefon) showed high levels of cross-resistance to myclobutanil (B1676884) (64%) but lower levels to fenarimol (B1672338) (18%). nih.gov

The phenomenon of multi-drug resistance (MDR), where a pathogen is resistant to multiple fungicides with different modes of action, can also occur. nih.gov This is a result of independent mutations conferring resistance to each fungicide class. frac.info For example, strains of Botrytis cinerea have been found to be resistant to both benzimidazole (B57391) and dicarboximide fungicides. frac.info In Podosphaera xanthii, 48% of isolates tested in 1996 were resistant to both benomyl (B1667996) and triadimefon. apsnet.org

Ecological and Evolutionary Factors Driving Resistance Selection

The emergence and spread of fungicide resistance is a classic example of evolution by natural selection, driven by a complex interplay of ecological and evolutionary factors. The continuous and widespread application of triadimefon creates a strong selective pressure that favors the survival and reproduction of rare, naturally occurring resistant individuals within a pathogen population. mdpi.comnih.govnumberanalytics.com

Key factors influencing the rate of resistance evolution include:

The Fungicide's Mode of Action: Single-site inhibitors like triadimefon are generally at a higher risk for resistance development compared to multi-site fungicides. mdpi.comokstate.edu

Pathogen Biology and Epidemiology: Pathogens with short generation times, high rates of reproduction, and efficient spore dispersal are more likely to develop resistance quickly. frac.infofrac.info The high genetic variability and abundant spore production of fungi like Cochliobolus sativus contribute to their high risk of developing resistance. journal-of-agroalimentary.ro111.68.103111.68.103

Agronomic Practices: The intensity and frequency of fungicide use are major drivers of selection pressure. frac.info Monoculture farming and the lack of crop rotation can also contribute to the buildup of resistant populations. numberanalytics.com Climatic conditions that favor disease development can lead to increased fungicide use and, consequently, a higher risk of resistance. frac.infofrac.info

Fitness of Resistant Strains: While resistance mutations provide a clear advantage in the presence of the fungicide, they can sometimes come with a fitness cost in its absence. nih.govfrontiersin.org However, studies on triadimefon-resistant isolates of Puccinia striiformis f. sp. tritici have shown that they possess strong adaptive traits, including high germination rates, short latent periods, and intense sporulation, indicating that they are well-adapted for survival and spread. apsnet.orgapsnet.orgnih.gov

Mathematical models of fungicide resistance dynamics highlight the importance of factors like the initial frequency of resistant strains and the feedback effects of disease severity on infection rates in predicting the evolution of resistance. nih.gov

Advanced Strategies for Fungicide Resistance Management

Given the significant threat posed by fungicide resistance, the development and implementation of robust resistance management strategies are crucial for sustainable agriculture. The primary goal of these strategies is to delay the development of resistance rather than trying to manage resistant populations after they have become established. cornell.edu

A multi-faceted approach, incorporating various chemical and non-chemical control measures, is considered the most effective way to manage resistance. corteva.ca Key strategies include:

Alternation and Mixtures of Fungicides: Rotating or tank-mixing fungicides with different modes of action (different FRAC Group codes) is a cornerstone of resistance management. numberanalytics.comepa.govpurdue.edu This reduces the selection pressure for resistance to any single fungicide. mdpi.com For site-specific fungicides like triadimefon (FRAC Group 3), it is recommended to partner them with a multi-site inhibitor fungicide (FRAC Group M). cornell.edupurdue.edu

Integrated Pest Management (IPM): IPM programs integrate multiple control tactics, including cultural practices, biological control, and the use of resistant crop varieties, to minimize reliance on chemical fungicides. numberanalytics.comcorteva.caepa.gov Good plant health practices, such as proper fertilization and sanitation, can reduce disease pressure and the need for fungicide applications. purdue.edu

Monitoring and Early Detection: Regular monitoring of pathogen populations for shifts in fungicide sensitivity is essential. frac.info Early detection of resistance allows for timely adjustments to management strategies, preventing widespread control failures. frontiersin.org Molecular techniques, such as Kompetitive Allele-Specific PCR (KASP), have been developed for the rapid detection of specific resistance mutations like the Y134F mutation in Pst. apsnet.orgapsnet.orgresearchgate.net

Strategic Application: Adhering to the manufacturer's recommended application rates and intervals is critical. cornell.edupurdue.edu Reducing application rates can, in some cases, slow the development of resistance, but this is not a universally effective strategy. frac.info

By adopting these advanced strategies, it is possible to prolong the effective lifespan of valuable fungicides like Bayleton and ensure their continued role in protecting crops from devastating fungal diseases.

Rotation and Mixture Approaches

To mitigate the risk of resistance, two primary strategies are employed: rotating fungicides with different modes of action and using them in mixtures. afren.com.augrdc.com.aurutgers.edupurdue.edugcsaa.org These tactics are designed to reduce the selection pressure on any single chemical class. rutgers.edu

Rotation: A fundamental principle of fungicide resistance management is to avoid consecutive applications of fungicides from the same FRAC group. afren.com.auepa.gov Rotating between the DMI fungicides (Group 3) and benzimidazoles (Group 1) is a viable strategy. This alternation of modes of action means that pathogens resistant to one type of fungicide may be controlled by the next, different one in the sequence. rutgers.edu For pathogens with multiple generations per season, this rotational approach is crucial. For instance, after an application of a DMI-based product, a grower could switch to a fungicide with a completely different mode of action for the subsequent treatment before potentially returning to a DMI.

Mixtures: Tank-mixing fungicides with different modes of action is another highly effective strategy. afren.com.aurutgers.edupurdue.edu A product combining DMI and benzimidazole fungicides would inherently provide a multi-pronged attack on fungal pathogens. This can delay the buildup of resistant strains because a pathogen would need to possess resistance to both modes of action simultaneously to survive. rutgers.edu Adding a multi-site fungicide (which acts on multiple metabolic pathways in the fungus and has a low risk of resistance) to a tank mix with a single-site fungicide like a DMI or benzimidazole is considered an excellent resistance management tactic. rutgers.edupurdue.eduadama.com

Research has demonstrated the effectiveness of these approaches. For example, in controlling wheat stripe rust (Puccinia striiformis f. sp. tritici), studies have shown positive cross-resistance between triadimefon and other DMI fungicides like tebuconazole, but not with fungicides from other groups like pyraclostrobin (a QoI, Group 11). apsnet.org This highlights the importance of rotating or mixing triadimefon with fungicides outside of the DMI class. apsnet.org Similarly, for controlling apple scab, tank-mixing or rotating fungicides with different group codes is a core recommendation to manage resistance. purdue.edu

Table 1: Example of a Fungicide Rotation Program

This table illustrates a hypothetical rotation strategy designed to minimize resistance development.

| Application Timing | Fungicide Class (FRAC Group) | Active Ingredient Example | Target Pathogen Example |

| Early Season | Multi-site contact (M) | Chlorothalonil | Broad-spectrum prevention |

| First Cover Spray | DMI (3) | Triadimefon / Bitertanol | Powdery Mildew, Rusts |

| Second Cover Spray | Benzimidazole (1) | Fuberidazole / Thiabendazole | Apple Scab, Botrytis |

| Third Cover Spray | QoI (11) | Pyraclostrobin | Broad-spectrum control |

| Fourth Cover Spray | DMI (3) | Triadimefon / Bitertanol | Powdery Mildew, Rusts |

Integrated Disease Management Frameworks

Fungicide rotation and mixtures are components of a broader strategy known as Integrated Disease Management (IDM). grdc.com.aucropprotectionnetwork.orgunl.edu IDM combines multiple tactics to control disease in a way that is economically viable and environmentally sound, while minimizing the risk of fungicide resistance. grdc.com.aucropprotectionnetwork.orgnih.gov

Key components of an IDM framework include:

Cultural Practices: Methods such as crop rotation, managing irrigation to reduce leaf wetness duration, and sanitation (e.g., removing infected plant debris) can significantly lower pathogen populations. afren.com.auadama.comcropprotectionnetwork.org

Disease Scouting and Monitoring: Regularly monitoring crops for the first signs of disease ensures that fungicides are only applied when necessary and at the most effective time. cropprotectionnetwork.orgepa.gov This prevents unnecessary applications that can accelerate resistance development.

Strategic Fungicide Use: When fungicides are required, they should be used judiciously. This includes applying the correct rates and ensuring good spray coverage. greenhousegrower.comcropprotectionnetwork.org The principles of rotation and mixing are central to this strategic use. epa.govepa.gov

Resistance Monitoring: Where possible, populations of the target pathogen should be tested for sensitivity to the fungicides being used. frac.infoepa.gov This provides crucial information on whether a specific fungicide is losing its efficacy and allows for timely adjustments to the management program.

For DMI and benzimidazole fungicides, IDM is critical. The Fungicide Resistance Action Committee (FRAC) provides specific guidelines for these chemical classes due to their risk of resistance. For benzimidazoles (Group 1), which are at high risk, FRAC recommends limiting the number of applications per season and always using them in mixtures with fungicides that have a different mode of action. jcpa.or.jpfrac.info For DMIs (Group 3), rated as medium risk, the strategy is to rotate with other effective fungicide groups and avoid exclusive reliance on them throughout a growing season. bayer.comufl.edu

Table 2: Research Findings on Fungicide Resistance Mechanisms

This table summarizes key resistance mechanisms for the fungicide classes found in Bayleton BCF.

| Fungicide Class (FRAC Group) | Active Ingredient | Primary Mechanism of Resistance | Fungal Pathogen Examples |

| Benzimidazole (1) | Fuberidazole | Point mutations in the β-tubulin gene (e.g., at codons E198 or F200), preventing fungicide binding. frac.infonih.gov | Botrytis cinerea, Venturia inaequalis, Penicillium spp. frac.infonih.gov |

| DMI (3) | Triadimefon, Bitertanol | Point mutations in the target enzyme gene (CYP51), overexpression of the CYP51 gene, or increased efflux of the fungicide out of the fungal cell. apsnet.orgnih.govjournal-of-agroalimentary.ro | Puccinia striiformis f. sp. tritici, Blumeria graminis, Zymoseptoria tritici. bayer.comapsnet.orgmdpi.com |

Environmental Fate and Biotransformation of Bayleton and Its Metabolites

Degradation Pathways in Soil Ecosystems

The fate of triadimefon (B1683231) in soil is largely dictated by microbial activity, which governs its transformation under both aerobic and anaerobic conditions.

Aerobic Microbial Metabolism of Triadimefon

Under aerobic conditions, triadimefon is primarily degraded by soil microorganisms. epa.gov The main transformation pathway is the reduction of the keto group on the triadimefon molecule to a hydroxyl group, forming the metabolite triadimenol (B1683232). inchem.orgresearchgate.net This conversion is a significant and relatively rapid process, with studies showing that triadimenol can constitute approximately 75% of the total soil residues 60 days after application. regulations.gov The half-life of triadimefon in aerobic soil can vary depending on soil type and conditions, with reported values ranging from 5.2 to 18 days. orst.eduepa.govsemanticscholar.org For instance, one study reported a half-life of 6 days in a specific aerobic soil. epa.gov The degradation is enantioselective, with the S-(+)-enantiomer of triadimefon degrading faster than the R-(-) enantiomer in some soils. researchgate.net

Anaerobic Transformation Processes and Metabolite Persistence

In the absence of oxygen, triadimefon also undergoes microbial degradation. epa.gov Similar to aerobic conditions, the primary transformation product under anaerobic conditions is triadimenol. regulations.gov One laboratory study indicated a half-life of 15 days for triadimefon in anaerobic soil. epa.gov However, the resulting metabolite, triadimenol, is significantly more persistent in the soil environment. epa.govsemanticscholar.org The half-life of triadimenol in soil has been reported to exceed 240 days. semanticscholar.orgresearchgate.net This persistence means that while the parent compound, triadimefon, may degrade relatively quickly, its primary and more stable metabolite, triadimenol, can remain in the soil for an extended period. epa.govsemanticscholar.org

Photodegradation on Environmental Surfaces

Triadimefon is susceptible to degradation by sunlight when present on environmental surfaces. Studies have shown that triadimefon photolyzes in water, with a half-life of 10-12 hours under certain conditions. epa.gov The rate of photodegradation can be influenced by the presence of other substances; for example, the addition of 2% acetone (B3395972) accelerated the half-life to 5.5 hours. epa.gov On glass and soil surfaces, the photodegradation of triadimefon follows first-order kinetics. researchgate.net The process results in several photoproducts, including 4-chlorophenol (B41353) and 1,2,4-triazole. semanticscholar.orgusask.ca Other identified photoproducts on surfaces like glass, soil, and plant leaves include 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol and 1-phenoxy-3,3-dimethyl-but-2-one. researchgate.netnih.gov A unique photoproduct, 1-(4-chlorophenoxymethyl)-1,2,4-triazole, has been identified specifically on leaf surfaces. researchgate.netnih.gov In contrast, triadimenol is more stable to photolysis than its parent compound. semanticscholar.orgusask.ca

Hydrolytic Stability in Aqueous Environments

The stability of triadimefon in water is highly dependent on the pH of the environment. It is stable to hydrolysis under acidic conditions (pH 3, 6, and 9) at various temperatures. orst.eduepa.gov One study reported that almost 95% of the compound remained after 28 weeks in water with pH values of 3.0, 6.0, or 9.0. usask.ca However, hydrolysis is accelerated under alkaline conditions and at higher temperatures. usask.caresearchgate.net In simulated aquatic environments, the half-life of triadimefon was 5.3 days at a pH of 7.18 and decreased to 1.15 days at a pH of 9.25. semanticscholar.orgusask.caresearchgate.net This indicates that in alkaline aqueous environments, hydrolysis can be a primary mechanism for the disappearance of triadimefon. usask.caresearchgate.net

Metabolism and Translocation within Plant Systems (Non-Crop Specific)

Triadimefon is a systemic fungicide, meaning it is absorbed and transported within the plant. inchem.org It can be taken up through both the roots and foliar surfaces and is primarily transported upwards with the transpiration stream. inchem.orgnih.gov Studies have shown that triadimefon can move rapidly into the epidermal layers of leaves, and a significant portion cannot be washed off shortly after application. inchem.org The translocation and metabolism of triadimefon can vary between different plant species. orst.edu

Formation and Fate of Triadimenol as a Major Metabolite

Within plant tissues, triadimefon is metabolized to triadimenol. orst.eduregulations.gov This conversion of the carbonyl group to a hydroxyl group is a key metabolic step. lacertilia.de Triadimenol itself is also a registered systemic fungicide and exhibits greater fungicidal activity than triadimefon. lacertilia.de The formation of triadimenol from triadimefon has been observed in various plants. nih.gov For example, in jujube fruit processing, triadimefon was found to metabolize into triadimenol during fermentation into wine and vinegar. researchgate.net The distribution of triadimenol diastereomers (A and B) can vary within different parts of a plant, with one study on winter wheat finding a predominance of triadimenol-A in the upper leaves and triadimenol-B in the roots and soil. nih.gov

Systemic Movement within Plant Tissues

Bayleton (triadimefon) is recognized as a systemic fungicide, meaning it can be absorbed and translocated within plant tissues. nih.govpurdue.edu Studies have demonstrated that uptake can occur through both the roots from the soil and foliar surfaces. inchem.org Following absorption, the primary movement is acropetal, meaning it travels upwards from the point of entry through the plant's xylem with the transpiration stream. inchem.orgokstate.edu This upward translocation has been observed in various plants, including beans, barley, cucumbers, and tomatoes. inchem.org While the predominant movement is upward, a slight basipetal (downward) translocation has also been recorded. inchem.org

Once absorbed, triadimefon and its principal metabolite, triadimenol, are distributed throughout the plant, though accumulation varies by plant species and organ. nih.govacs.org In a study involving pak choi, cucumber, and pepper, foliar application led to both upward and downward translocation from the treated leaves, with the amount of transferred fungicide peaking on the second day after application. nih.gov In cucumber and pepper plants, the highest concentration of triadimefon was found in the leaves (approximately 0.3-0.5 mg·kg⁻¹), followed by the stems, with the lowest levels accumulating in the roots and fruits. nih.gov In pak choi, the mesophyll of the leaves retained more fungicide than the petiole. nih.gov

The conversion of triadimefon to triadimenol, a reduction of the carbonyl group, is a key metabolic process that occurs within plant tissues. inchem.orgacs.organnualreviews.org The rate of this conversion can vary between plant species; for example, cucumbers have been shown to reduce triadimefon to triadimenol more rapidly than tomatoes. annualreviews.org This metabolite, triadimenol, is also a potent fungicide. inchem.orgresearchgate.net

Table 1: Systemic Movement and Accumulation of Triadimefon in Various Plant Species

| Plant Species | Application Method | Translocation Pattern | Primary Accumulation Site(s) | Research Finding Reference |

|---|---|---|---|---|

| Pak Choi, Cucumber, Pepper | Foliar Spray, Root Irrigation | Acropetal and basipetal movement observed. nih.gov | Leaves, followed by stems. nih.gov | nih.gov |

| Barley, Beans | Soil Uptake, Foliar Spray | Primarily acropetal (upward) with the transpiration stream. inchem.org | Foliage. inchem.org | inchem.org |

| Peach, Apricot | Not Specified | Translocation confirmed in young and mature trees. | Not Specified | google.com |

Influence of Environmental Variables on Degradation Kinetics

The persistence and degradation rate of triadimefon in the environment are not static; they are significantly influenced by a range of abiotic and biotic factors. The degradation in soil is primarily a microbial process, as no significant degradation is observed in sterile soils. nih.govacs.org

Soil Organic Matter and Texture Effects

Soil composition, specifically its organic matter content and texture, plays a pivotal role in the degradation kinetics of triadimefon.

Soil Organic Matter (SOM): The effect of SOM on triadimefon persistence is conditional on soil moisture levels. In non-flooded (aerobic) soils, triadimefon is more persistent in soils with higher organic carbon content, such as mollisols. nih.govacs.org The addition of organic amendments like cow manure to these soils can further increase its persistence. nih.govacs.org Conversely, in flooded (anaerobic) soil systems, higher soil organic carbon content accelerates the degradation of the fungicide. nih.govacs.org Studies on greenhouse soils, which typically have high organic matter, showed faster degradation compared to normal field soil. maxwellsci.com

Soil Texture: The physical properties of soil, such as the proportion of sand, silt, and clay, also affect triadimefon's fate. The half-life of triadimefon has been observed to be shorter in sandy-loam soils (8 days) compared to clay soils (13 days). researchgate.netsemanticscholar.org However, other laboratory studies comparing sandy loam and clay loam found that the degradation behavior was similar in both types. rothamsted.ac.uk The degradation pathway can also be influenced by soil type; studies on mollisol and inseptisol showed different persistence levels, which were linked to their organic carbon content. nih.gov Clay concentration can influence aggregate size, which in turn may protect organic matter and associated chemicals from decomposition. researchgate.net

Table 2: Effect of Soil Organic Matter and Texture on Triadimefon Degradation

| Soil Type/Condition | Organic Matter Content | Effect on Persistence/Degradation | Research Finding Reference |

|---|---|---|---|

| Mollisol (Non-flooded) | Higher | Increased persistence. nih.govacs.org | nih.govacs.org |

| Inseptisol (Non-flooded) | Lower | Lower persistence compared to Mollisol. nih.gov | nih.gov |

| Generic Soil (Flooded) | Higher | Enhanced degradation. nih.govacs.org | nih.govacs.org |

| Greenhouse Soil | High (4.89%) | Faster degradation than normal soil. maxwellsci.com | maxwellsci.com |

| Normal Field Soil | Lower (3.49%) | Slower degradation than greenhouse soil. maxwellsci.com | maxwellsci.com |

| Sandy-Loam Soil | Not Specified | Half-life of ~8 days. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| Clay Soil | Not Specified | Half-life of ~13 days. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

Moisture and Temperature Regimes

Soil moisture and temperature are critical environmental drivers that directly impact the microbial activity responsible for triadimefon's breakdown. nih.gov

Temperature Regimes: Temperature has a direct and significant effect on the rate of triadimefon degradation. nih.govresearchgate.net Higher temperatures accelerate microbial and biochemical processes, leading to faster breakdown. pulsus.com Research has shown that triadimefon degradation is faster at 35°C than at 27°C. nih.govacs.orgresearchgate.net Another study measured an approximate threefold increase in degradation rates as the temperature rose from 5°C to 18°C. rothamsted.ac.uk This temperature dependency underscores the importance of seasonal and climatic conditions in predicting the environmental persistence of triadimefon. nih.gov

Table 3: Influence of Moisture and Temperature on Triadimefon Degradation

| Environmental Variable | Condition | Observed Effect | Research Finding Reference |

|---|---|---|---|

| Moisture | Non-flooded (aerobic) | Degradation product is primarily triadimenol. nih.govacs.org | nih.govacs.org |

| Flooded (anaerobic) | Degradation product is a diol derivative. nih.govacs.org | nih.govacs.org | |

| 60% vs. 80% Field Capacity | Slightly slower degradation at lower moisture. rothamsted.ac.uk | rothamsted.ac.uk | |

| Temperature | 35°C vs. 27°C | Degradation is faster at 35°C. nih.govacs.org | nih.govacs.org |

| 5°C to 18°C | ~3-fold increase in degradation rate with temperature increase. rothamsted.ac.uk | rothamsted.ac.uk |

Table of Mentioned Compounds

| Common Name/Identifier | Chemical Name |

| Bayleton / Triadimefon | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one |

| Triadimenol / Baytan | 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| Diol derivative | 1-(1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one-1,4-diol |

| 4-chlorophenol | 4-chlorophenol |

| 1,2,4-triazole | 1H-1,2,4-triazole |

| Triazole alanine | 3-(1H-1,2,4-triazol-1-yl)alanine |

| Triazole acetic acid | 2-(1H-1,2,4-triazol-1-yl)acetic acid |

| Triazole hydroxyl propanoic acid | Not fully specified in sources |

| Carbon dioxide | CO₂ |

Bioconcentration and Bioaccumulation Potential of Bayleton

Assessment of Bioconcentration Factors (BCF) in Aquatic Organisms

Bioconcentration is the process where a chemical concentration in an aquatic organism exceeds that in the water as a result of exposure. This is quantified by the Bioconcentration Factor (BCF), the ratio of the chemical concentration in the organism to the concentration in the water at a steady state.

The determination of a BCF for a pesticide like triadimefon (B1683231) typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 305 guideline for fish bioconcentration tests. fortunejournals.comepa.gov The general procedure involves two phases: uptake and depuration. epa.govepa.gov

During the uptake phase, a group of test organisms, such as fish, are exposed to a constant, sublethal concentration of the chemical in the water. This continues until the concentration of the chemical in the organism's tissues reaches a steady state, where the rates of uptake and elimination are equal. epa.gov

Following the uptake phase, the organisms are transferred to a clean, chemical-free medium for the depuration (or elimination) phase. The concentration of the chemical in the tissues is monitored over time to determine the rate of elimination. epa.gov

The BCF can be calculated in two ways. The steady-state BCF (BCFss) is the ratio of the concentration in the fish to the concentration in the water, calculated after the steady state has been achieved. fortunejournals.com If a steady state is not reached during the experimental period, a kinetic BCF (BCFk) can be calculated from the ratio of the uptake and depuration rate constants (k1/k2). fortunejournals.comepa.gov

Studies have determined the BCF for both triadimefon and its metabolite, triadimenol (B1683232), in various aquatic organisms. Generally, both compounds are considered to have a low potential for bioconcentration. researcher.liferesearchgate.net

For triadimefon , BCF values have been reported from multiple studies. An estimated BCF of 31 was calculated based on its octanol-water partition coefficient. researcher.lifefao.orgresearchgate.net Other studies have reported BCF values of 64. centerforfoodsafety.orgsemanticscholar.org A study on fish reported BCF values of 29 in edible tissues, 110 in visceral tissues, and 64 for the whole fish. researchgate.net In the algae Scenedesmus obliquus, the BCF for different enantiomers of triadimefon was around 67. openagrar.decnagrochem.com

For triadimenol , the BCF values are also in the low range. An estimated BCF of 21 has been frequently cited. researchgate.netacs.orgresearchgate.netepa.govregulations.gov One study found maximum bioconcentration factors of 5.4 in edible tissues, 44 in non-edible tissues, and 27 in whole fish. jst.go.jp

Table 1: Reported Bioconcentration Factors (BCF) for Triadimefon and Triadimenol

| Compound | BCF Value | Species/Method | Source(s) |

|---|---|---|---|

| Triadimefon | 31 | Estimated from Log Kow | researcher.lifefao.orgresearchgate.net |

| 64 | Fish (Whole Body) | centerforfoodsafety.orgsemanticscholar.orgresearchgate.net | |

| 110 | Fish (Visceral Tissue) | researchgate.net | |

| ~67 | Algae (S. obliquus) | openagrar.decnagrochem.com | |

| 19.4 | Snail (B. aeruginosa) | openagrar.decnagrochem.com | |

| Triadimenol | 21 | Estimated/Whole Fish | researchgate.netacs.orgresearchgate.netepa.govregulations.gov |

| 27 | Fish (Whole Body) | jst.go.jp | |

| 44 | Fish (Non-edible Tissue) | jst.go.jp |

Uptake and Accumulation in Terrestrial Invertebrates

The potential for Bayleton's active ingredients to be taken up by soil-dwelling organisms is an important consideration for terrestrial ecosystems. The U.S. Environmental Protection Agency (EPA) has noted that the consumption of earthworms could be an exposure pathway for birds and mammals, and has calculated estimated concentrations in earthworms for risk assessments. researchgate.net

Studies focusing specifically on the bioaccumulation of triadimefon in earthworms (Eisenia fetida) have been conducted, often in the context of co-exposure with other pesticides. fao.orgresearchgate.net These studies confirm that uptake occurs, leading to internal effects such as oxidative stress. researchgate.net Earthworms are recognized as valuable bioindicators for soil contamination, and the analysis of chemical concentrations within them helps estimate the bioavailability of contaminants in the soil. semanticscholar.org However, detailed bioaccumulation factor (BAF) data for triadimefon in earthworms from these specific studies are not extensively reported in the provided context. One review noted that bioaccumulation studies with fish showed no significant uptake of Bayleton. Information was also found for the aquatic worm Tubifex tubifex, where bioaccumulation of triadimefon was observed to be stereoselective. openagrar.decnagrochem.com

Factors Influencing Bioconcentration in Various Trophic Levels

The degree to which a chemical like triadimefon or triadimenol bioconcentrates is influenced by a complex interplay of chemical, biological, and environmental factors.

Chemical Properties : Lipophilicity (the tendency to dissolve in fats) is a primary driver. Chemicals with high lipophilicity are more readily stored in the fatty tissues of organisms. Persistence, or the resistance of a chemical to break down, also increases the window for accumulation.

Organism-Specific Factors : The physiology of an organism plays a crucial role. This includes its metabolic rate, body size, and lipid content. Organisms with a higher capacity to metabolize and excrete a chemical will accumulate less of it.

Ecological Factors : An organism's position in the food web (trophic level) is critical. While bioconcentration refers to uptake from water, bioaccumulation includes uptake from all sources, including diet. In a process called biomagnification, concentrations can increase at successively higher trophic levels. The length of the food chain and specific feeding relationships determine the potential for trophic transfer.

Environmental Conditions : Factors in the surrounding environment such as temperature, pH, and the amount of organic matter in water or sediment can affect a chemical's bioavailability and an organism's uptake rate.

Octanol-Water Partition Coefficient as a Predictor of Bioconcentration

The octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow or log P), is a key physicochemical property used to predict the bioconcentration potential of a chemical. cnagrochem.com It measures a chemical's lipophilicity by describing its distribution in a mixture of n-octanol (a surrogate for fat) and water. A higher log Kow value indicates greater lipophilicity and generally correlates with a higher potential for bioconcentration.

For triadimefon and triadimenol, the log Kow values are in a range that suggests a low to moderate potential for bioconcentration, which aligns with the experimentally derived BCF values.

Table 2: Octanol-Water Partition Coefficients (Log Kow) for Triadimefon and Triadimenol

| Compound | Log Kow (Log P) Value | Source(s) |

|---|---|---|

| Triadimefon | 2.77 - 3.18 | researcher.lifecenterforfoodsafety.orgcnagrochem.comregulations.gov |

| Triadimenol | 2.90 - 3.3 | researchgate.net |

These log Kow values are often used in regression-derived equations to provide an initial estimate of a chemical's BCF. researcher.liferesearchgate.net For both triadimefon and triadimenol, the log Kow values are below the typical thresholds for highly bioaccumulative substances.

Advanced Analytical Methodologies for Environmental Residue Analysis

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and one of the most critical steps in analyzing for triadimefon (B1683231) and its metabolites is the extraction of these compounds from complex environmental samples like soil and water. The chosen method must be efficient and robust to handle the variability within these matrices.

For soil samples, a widely adopted and effective technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. unito.itmdpi.com This procedure typically involves an initial hydration step for dry soils, followed by extraction with an organic solvent, most commonly acetonitrile (B52724). mdpi.comepa.gov The addition of specific salts, such as magnesium sulfate (B86663) and sodium acetate, induces phase separation, partitioning the target analytes into the acetonitrile layer. mdpi.com For certain soil types and to improve the recovery of specific pesticides, modifications such as adjusting the pH with acetic acid may be employed. mdpi.com Studies have shown that re-hydrating the soil is crucial for achieving quantitative yields for compounds like triadimefon. unito.it

Alternative extraction techniques for soil include:

Shaking with a solvent mixture : A common method involves shaking the soil sample with a mixture like acetonitrile and water, sometimes followed by sonication to enhance extraction efficiency. epa.gov

Pressurized Liquid Extraction (PLE) : This technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. researchgate.net

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net

For water samples, Solid-Phase Extraction (SPE) is a prevalent and highly effective technique. oup.comnih.gov In this method, a water sample is passed through a solid sorbent material, typically packed in a cartridge or disk (e.g., C18). nih.gov The pesticides adsorb onto the sorbent, while the bulk of the water passes through. The retained analytes are then eluted with a small volume of an organic solvent. nih.gov This process not only isolates the analytes but also concentrates them, significantly improving detection limits. mdpi.com A specific SPE procedure for water samples involves filtering the sample, conditioning a C18 disk, passing the water through, and then eluting the retained triadimefon with a solvent like methanol (B129727) or dichloromethane. nih.gov

Chromatographic Separation and Detection Technologies

Once extracted, the sample components are separated and quantified using chromatographic techniques coupled with highly sensitive detectors. The choice between gas or liquid chromatography often depends on the specific analytes and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triadimefon Quantification

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like triadimefon. nih.govacs.org In GC-MS, the sample extract is injected into the instrument, where it is vaporized. An inert carrier gas (e.g., helium or hydrogen) transports the vaporized analytes through a long, thin capillary column. acs.orghpst.cz The column's stationary phase interacts differently with each compound, causing them to separate based on their chemical properties.

After separation, the compounds enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and then separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. nih.govspkx.net.cn For quantitative analysis, the system is often operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions for triadimefon are monitored, enhancing sensitivity and reducing interferences from the matrix. spkx.net.cn A detection level of 0.001 ppm for triadimefon in produce has been achieved using GC-MS. nih.gov

Interactive Table: Example GC-MS Parameters for Triadimefon Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | DB-17ht (30 m x 0.25 mm i.d. x 0.15 µm film) | acs.org |

| Carrier Gas | Helium | hpst.cz |

| Injector Type | On-column | acs.org |

| Oven Program | 60°C to 235°C at 25°C/min, then to 250°C at 5°C/min | acs.org |

| Detector | Mass Spectrometer (MS) | nih.govspkx.net.cn |

| Ionization Mode | Electron Impact (EI) | spkx.net.cn |

| Acquisition Mode | Selected Ion Monitoring (SIM) | spkx.net.cn |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography is particularly effective for analyzing less volatile and more polar compounds, such as the triadimenol (B1683232) metabolite. researchgate.netsaffi.eu LC-MS/MS has become the gold standard for pesticide residue analysis due to its high sensitivity and selectivity. nih.govresearchgate.net

In this technique, the sample extract is injected into a high-pressure stream of a liquid mobile phase, which carries it through a packed column. uliege.be Similar to GC, the analytes separate based on their interactions with the column's stationary phase.

The separated compounds then enter a tandem mass spectrometer (MS/MS). The first mass spectrometer (Q1) selects the specific "parent" ion of the target analyte (e.g., triadimefon or triadimenol). This ion is then fragmented in a collision cell (Q2), and the resulting "product" ions are detected by a second mass spectrometer (Q3). nih.gov This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and significantly reduces matrix interference, allowing for very low detection limits. researchgate.net

Interactive Table: Example LC-MS/MS Parameters for Triadimefon and Triadimenol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | C18 reversed-phase | epa.govuliege.be |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | epa.govuliege.be |

| Ionization Source | Electrospray Ionization (ESI), positive mode | researchgate.net |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Parent Ion (m/z) | Triadimefon: 294; Triadimenol: 296 | nih.gov |

| Product Ions (m/z) | Triadimefon: 197, 69; Triadimenol: 70, 99 | nih.gov |

Validation of Analytical Methods in Diverse Environmental Samples

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. epa.govscielo.br Method validation is a process that verifies a method is fit for its intended purpose. taylorfrancis.com Key validation parameters include:

Linearity : The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specific range. researchgate.netsaffi.eu

Accuracy : This is determined by recovery experiments, where a known amount of the pesticide is added (spiked) into a blank sample matrix (e.g., clean soil or water). The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. Acceptable recovery is typically within the 70-120% range. mdpi.comscielo.br

Precision : This measures the closeness of agreement between repeated measurements on the same sample. It is usually expressed as the relative standard deviation (RSD) and should typically be ≤ 20%. mdpi.comscielo.br

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise. acs.orgspkx.net.cn

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be measured with acceptable accuracy and precision. acs.orgresearchgate.net

Validation studies for triadimefon and triadimenol have been performed across various matrices, demonstrating the robustness of the described methods. For instance, an LC-MS/MS method for soil was validated with fortification levels of 50 and 500 µg/kg, showing good accuracy and precision. epa.gov Similarly, methods for water have been validated at levels as low as 0.1 µg/L. epa.gov

Interactive Table: Summary of Validation Data from a Study on Triadimefon and Triadimenol in Soil and Wheat

| Parameter | Matrix | Value | Reference |

|---|---|---|---|

| Linearity Range | N/A | 0.003 - 4 mg/L | researchgate.net |

| Recovery | Soil | 85.2% - 106.8% | researchgate.net |

| Precision (RSD) | Soil, Wheat, Straw | < 12.2% | researchgate.net |

| LOD | Soil, Wheat, Straw | 0.001 - 0.005 mg/kg | researchgate.net |

| LOQ | Soil, Wheat, Straw | 0.007 - 0.02 mg/kg | researchgate.net |

Quality Assurance and Quality Control Protocols in Pesticide Residue Analysis

Quality Assurance (QA) and Quality Control (QC) are essential components that ensure the integrity of analytical data throughout the entire process, from sample collection to final reporting. eurl-pesticides.eunih.gov These protocols are designed to prevent errors and ensure that results are consistently accurate and reliable. taylorfrancis.comdipalme.org

Key QA/QC practices in pesticide residue analysis include:

Accreditation : Laboratories performing official control analyses are often required to be accredited to international standards like ISO/IEC 17025. demarcheiso17025.com

Use of Certified Reference Materials (CRMs) : Analyzing a material with a known, certified concentration of the target analyte helps to verify the accuracy of the method.

Calibration Standards : High-purity analytical standards of triadimefon and triadimenol must be used to prepare calibration solutions for quantifying sample results. eurl-pesticides.eu The accuracy of these standard solutions is critical. nih.gov

Method Blanks : Analyzing a blank sample (containing no analyte) alongside the test samples helps to identify any contamination introduced during the analytical process. dipalme.org

Spiked Samples (Recovery Checks) : As mentioned in method validation, spiking blank samples at relevant concentrations is a routine QC check to monitor method performance in each batch of samples. dipalme.org

Replicate Analyses : Analyzing duplicate samples provides a check on the precision of the entire method. dipalme.org

Internal Standards : Adding a known amount of a compound that is chemically similar to the analyte but not present in the sample can help correct for variations in extraction efficiency and instrument response. dipalme.org

Proficiency Testing : Participating in inter-laboratory comparison studies, where the same sample is analyzed by multiple labs, provides an external check on a laboratory's performance.

By strictly adhering to these advanced analytical methodologies and rigorous QA/QC protocols, laboratories can produce high-quality, defensible data on the environmental residues of Bayleton BCF, which is crucial for regulatory decisions and environmental protection.

Ecological Repercussions and Non Target Interactions of Bayleton

Impact on Terrestrial Non-Target Organism Populations

The introduction of Bayleton, with its active ingredient triadimefon (B1683231), into terrestrial environments has prompted studies into its effects on organisms not targeted by its fungicidal properties.

The influence of triadimefon on the complex web of soil microorganisms is varied, with research showing a range of outcomes from transient inhibition to more lasting changes. Studies indicate that repeated applications of triadimefon can have a temporary inhibitory effect on soil microbial communities; however, these communities may also exhibit a faster recovery rate with subsequent applications. nih.gov This suggests an adaptation within the microbial population or a selection for microbes capable of degrading the compound. nih.gov

One laboratory investigation into the functional diversity of soil microbes after triadimefon application noted an obvious reduction in the Simpson index (1/D) and the McIntosh index (U) within the first three days, which then recovered. nih.gov The Shannon-Wiener index (H'), another measure of diversity, was not significantly inhibited in this study. nih.gov

Interactive Table: Impact of Triadimefon on Soil Microbial Diversity Indices

Users can filter this table by index to see the reported effects.

| Diversity Index | Reported Effect | Recovery | Source |

| Shannon-Wiener (H') | No significant inhibition observed. | N/A | nih.gov |

| Simpson (1/D) | Obvious reduction during initial 3 days. | Gradually recovered to or exceeded control levels. | nih.gov |

| McIntosh (U) | Obvious reduction during initial 3 days. | Gradually recovered to or exceeded control levels. | nih.gov |

Bayleton's interactions with beneficial arthropods, such as earthworms and pollinating insects, have been a subject of ecotoxicological assessment.

Research from the University of Kentucky categorized triadimefon as having a low toxicity to earthworms, corresponding to a 0% to 25% reduction in population. sigmaaldrich.com However, it is important to note that some studies utilize the manure worm (Eisenia foetida), which can be more resistant to certain pesticides than other common earthworms like Lumbricus terrestris, suggesting that toxicity results may not always be applicable across all earthworm species. nih.gov A study on Eisenia fetida that involved co-exposure to triadimefon and beta-cypermethrin (B1669542) found that the mixture resulted in synergistic toxicity, intensifying oxidative stress and cellular apoptosis more than either chemical alone. semanticscholar.orgregulations.gov

Regarding beneficial insects, studies on honey bees (Apis mellifera) have shown that triadimefon has low toxicity through both contact and oral exposure. nih.gov Despite this, some guidelines recommend limiting the activity of bees near treated areas for up to 20 hours post-application as a precautionary measure. usask.ca

Ecological Effects in Aquatic Environments

When Bayleton enters aquatic ecosystems, its active ingredient, triadimefon, can interact with a range of non-target organisms, from microscopic algae to invertebrates. The compound is classified as moderately toxic to freshwater fish and invertebrates on an acute basis. epa.gov It is known to be toxic to freshwater and estuarine/marine fish and aquatic invertebrates. epa.gov

Triadimefon has demonstrated toxicity towards various species of algae, which form the base of many aquatic food webs. semanticscholar.orgusask.ca Laboratory studies have determined the concentration at which the growth of algal populations is inhibited by 50% (EC50). For the green algae Pseudokirchneriella subcapitata, the 96-hour static EC50 value ranges from 0.72 to 1.1 mg/L. fujifilm.com For another species, Desmodesmus subspicatus, the 96-hour static EC50 is 1.71 mg/L. fujifilm.com An aquatic plant toxicity study on green algae (Scenedesmus subspicatus) also resulted in an EC50 value of 1.71 ppm. epa.gov Risk assessments have indicated that at certain application rates, the risk to aquatic non-vascular plants is below the level of concern, while noting a lack of data for vascular aquatic plants. regulations.gov

Interactive Table: Toxicity of Triadimefon to Algal Species

Use the search bar to filter by species or endpoint.

| Species | Endpoint | Value (mg/L) | Exposure Duration | Source |

| Pseudokirchneriella subcapitata | EC50 | 0.72 - 1.1 | 96 hours | fujifilm.com |

| Desmodesmus subspicatus | EC50 | 1.71 | 96 hours | fujifilm.com |

| Scenedesmus subspicatus | EC50 | 1.71 | Not Specified | epa.gov |

Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for ecotoxicological testing. Triadimefon is classified as moderately toxic to these organisms. epa.gov Acute toxicity tests have established a 48-hour LC50 (the concentration lethal to 50% of the test subjects) of 1.6 ppm for Daphnia magna. epa.gov Other studies report a 48-hour EC50 (the concentration causing an effect in 50% of subjects) ranging from 1.2 to 2.1 mg/L. sigmaaldrich.comfujifilm.com

Chronic, longer-term exposure has also been evaluated. A 21-day life-cycle study on Daphnia magna determined an LC50 of 178 ppb (parts per billion) and identified a No-Observed-Adverse-Effect-Level (NOAEL) of 0.052 ppm, with the observed effect being a decrease in adult length. epa.govepa.gov Research has also shown that exposure can interfere with crustacean development by reducing the number of molts and extending the duration of inter-molt periods. semanticscholar.org

Interactive Table: Acute and Chronic Toxicity of Triadimefon to Daphnia magna

This table can be sorted by toxicity type (Acute/Chronic) or by value.

| Toxicity Type | Endpoint | Value | Exposure Duration | Source |

| Acute | 48-hr LC50 | 1.6 ppm | 48 hours | epa.gov |

| Acute | 48-hr EC50 | 1.2 - 2.1 mg/L | 48 hours | sigmaaldrich.comfujifilm.com |

| Chronic | 21-day LC50 | 178 ppb | 21 days | epa.gov |

| Chronic | NOAEL | 0.052 ppm | 21 days | epa.gov |

Phytotoxicological Studies on Non-Target Flora

The phytotoxic effects of Bayleton on plants not intended for treatment are a key consideration. Triazole fungicides as a class are known to be phytotoxic to some plants, affecting the synthesis of essential sterols and gibberellins, and potentially reducing transpiration rates. researchgate.net

Evidence of triadimefon's phytotoxicity includes specific label warnings against its use on Bermuda grass due to the risk of injury. nih.gov In forestry applications, high rates of Bayleton sprays were found to inhibit the growth of pine seedlings. usda.gov The U.S. Environmental Protection Agency has noted that triadimefon may have negative effects on both non-target monocot and dicot plants, although a full risk assessment has been hampered by a lack of data. epa.gov Consequently, product labels often advise professional users to conduct a small-scale test on turf or ornamental species to screen for phytotoxicity before proceeding with large-scale commercial application. epa.gov

Environmental Risk Assessment Frameworks and Methodologies (Excluding Human Health)

The environmental risk assessment (ERA) for a chemical compound such as Bayleton (active ingredient: triadimefon) is a structured process designed to evaluate the potential for adverse effects on non-target organisms and the ecosystem. targetmalaria.org This process involves several key steps, including problem formulation, hazard identification, exposure assessment, and risk characterization. targetmalaria.org Regulatory bodies and researchers employ various frameworks and methodologies to quantify the ecological risks associated with fungicides like triadimefon. epa.govsemanticscholar.org

A primary methodology used by regulatory agencies, such as the U.S. Environmental Protection Agency (EPA), is the risk quotient (RQ) method. epa.gov The RQ method is a semi-probabilistic approach that integrates exposure and ecotoxicity data to estimate potential ecological risk. epa.govsemanticscholar.org It is calculated by dividing the Estimated Environmental Concentration (EEC) of a substance by a specific ecotoxicity value (e.g., LC50, EC50) for a given species. epa.gov

Risk Quotient (RQ) = Estimated Environmental Concentration (EEC) / Ecotoxicity Value

The EEC represents the predicted concentration of a pesticide in an environment, such as soil or water, following its application. epa.govsemanticscholar.org For instance, the U.S. EPA, using exposure analysis models, estimated the EEC of triadimefon in surface water to be 41 µg/L. semanticscholar.orgusask.ca These estimations are derived from the compound's environmental fate characteristics and its usage patterns. epa.gov

The resulting risk quotient is then compared against established Levels of Concern (LOCs). An LOC is a threshold value; if the RQ exceeds the LOC, it suggests a potential risk to the group of organisms being assessed, triggering further investigation or regulatory action. epa.gov

Table 1: U.S. EPA's Levels of Concern (LOCs) for Ecological Risk Assessment

| Risk Presumption | Terrestrial Animals LOC | Aquatic Animals LOC | Plants (Terrestrial/Aquatic) LOC |

|---|---|---|---|

| Acute Risk | 0.5 | 0.5 | 1.0 |

| Acute Endangered Species | 0.1 | 0.05 | 1.0 |

| Chronic Risk | 1.0 | 1.0 | Not Applicable |

Data sourced from the U.S. Environmental Protection Agency's reregistration eligibility decision for triadimefon. epa.gov

Beyond the RQ method, more advanced, fully probabilistic risk assessment frameworks are utilized. semanticscholar.org These include the joint probability curve (JPC) method, which provides a more quantitative assessment by accounting for the variability in both exposure and toxicity profiles to quantify risk. usask.ca

Other important metrics and concepts employed in the environmental risk assessment of chemicals like triadimefon include:

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects in an ecosystem are not expected to occur. For triadimefon, a PNEC of 3.66 μg/L has been recommended in some studies to protect aquatic organisms, based on sub-lethal effects on reproduction and growth. usask.ca

Hazardous Concentration for 5% of Species (HC5): This value is derived from a species sensitivity distribution (SSD) and represents the concentration at which 5% of species in an ecosystem would be affected. It is a key metric in determining the PNEC. usask.ca

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. janusinfo.seufz.de It is a critical component of assessing whether a substance is Persistent, Bioaccumulative, and Toxic (PBT). janusinfo.se A high BCF value can trigger further assessment for secondary poisoning, which is the poisoning of predators that consume contaminated organisms. janusinfo.se

Table 2: Bioconcentration Factor (BCF) Thresholds in Environmental Risk Assessment

| BCF Value in Fish (L/kg) | Implication |

|---|---|

| ≥ 100 | Threshold for further assessment of secondary poisoning. |

| > 2,000 | Requires further evaluation for potential classification as a PBT (Persistent, Bioaccumulative, and Toxic) substance. |

| > 5,000 | Requires further evaluation for potential classification as a vPvB (very Persistent and very Bioaccumulative) substance. |

Data sourced from environmental risk assessment classification guidelines. janusinfo.se

These frameworks and methodologies are applied to evaluate the risks of triadimefon to a wide array of non-target organisms. Assessments have considered impacts on aquatic organisms (fish and invertebrates), soil microbial communities, and terrestrial wildlife. epa.govontosight.airesearchgate.net For example, while triadimefon is considered slightly toxic to fish, it is moderately toxic to aquatic invertebrates like Daphnia magna. epa.govepa.gov Such findings are central to the risk characterization phase of the assessment process.

Q & A

Q. What is the role of Bayesian Causal Forest (BCF) in experimental design for analyzing treatment effects in social or biomedical studies?

BCF is a Bayesian non-parametric method used to estimate heterogeneous treatment effects while controlling for confounding variables. It employs a regression framework that partitions data into subgroups to identify differential responses to interventions. For rigorous experimental design, researchers should pre-specify covariates, use intention-to-treat analysis to avoid bias, and validate model assumptions via posterior predictive checks .

Q. How can researchers apply BCF to optimize hypothesis testing in longitudinal studies with high-dimensional data?

BCF is suited for longitudinal data due to its ability to handle time-varying confounders. Methodologically:

- Step 1 : Define temporal covariates (e.g., baseline characteristics, time-dependent variables).

- Step 2 : Use cross-validation to select hyperparameters (e.g., tree depth, shrinkage rate).

- Step 3 : Assess treatment effect trajectories via posterior distributions. This approach minimizes overfitting and enhances replicability .

Q. What are common methodological pitfalls when implementing BCF in observational studies, and how can they be mitigated?

Key pitfalls include:

- Unmeasured confounding : Address via sensitivity analyses or instrumental variables.

- Model overflexibility : Use regularization priors to prevent overfitting.

- Ignoring missing data : Apply multiple imputation or Bayesian additive regression trees (BART) for missingness .

Advanced Research Questions

Q. How does BCF address heterogeneous treatment effects (HTE) in multi-arm trials, and what statistical criteria validate its superiority over traditional methods?

BCF outperforms linear models in HTE detection by:

Q. What strategies resolve contradictions between BCF-derived treatment effects and prior experimental or observational data?

Contradictions may arise from unmeasured moderators or sampling bias. Solutions:

Q. What are best practices for integrating BCF with structural equation modeling (SEM) to analyze latent variables in psychosocial interventions?

Integration steps:

- Step 1 : Use SEM to estimate latent constructs (e.g., resilience, stress).

- Step 2 : Input SEM-derived scores as covariates in BCF.

- Step 3 : Evaluate moderated mediation effects via posterior predictive distributions. This hybrid approach enhances causal interpretability in complex systems .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.